molecular formula C10H15Cl2NO B1379246 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride CAS No. 1461714-02-2

1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride

Cat. No.: B1379246
CAS No.: 1461714-02-2
M. Wt: 236.13 g/mol
InChI Key: NUXNXKZQAHQOMH-UHFFFAOYSA-N
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Description

1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride is a chemical compound with the molecular formula C10H15Cl2NO and a molecular weight of 236.13 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-β-nitrostyrene. This intermediate is then reduced to 4-chloroamphetamine, which is further reacted with formaldehyde and hydrogen cyanide to yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with specific reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a tool for studying biochemical pathways and enzyme interactions.

    Medicine: Research into its potential therapeutic effects, particularly in neurological disorders, is ongoing.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride can be compared with similar compounds such as 2-Amino-1-(4-chlorophenyl)propan-1-ol and 1-Amino-2-(4-chlorophenyl)ethanol. These compounds share structural similarities but differ in their chemical properties and applications. The unique combination of amino and hydroxyl groups in this compound makes it particularly versatile for various research and industrial applications .

Biological Activity

1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride, often referred to as a significant compound in pharmacological research, exhibits notable biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H14ClNOC_{10}H_{14}ClNO and a molecular weight of approximately 201.68 g/mol. The compound features an amino group, a hydroxyl group, and a chlorinated phenyl moiety, which contribute to its biological activity and solubility in aqueous solutions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission. Its mechanism of action may involve:

  • Modulation of Neurotransmitter Systems : The compound is believed to influence neurotransmitter signaling pathways, which could have implications for treating neurological disorders.
  • Enzyme Interaction : It can act as a substrate or inhibitor for specific enzymes, thereby affecting metabolic pathways.

Pharmacological Applications

Research indicates that this compound has potential applications in several therapeutic areas:

  • Neurological Disorders : Studies suggest that it may be beneficial in managing conditions such as depression and anxiety due to its effects on neurotransmitter systems.
  • Pharmaceutical Development : As a building block in drug synthesis, it is being explored for its potential to develop new therapeutic agents targeting the central nervous system.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neurotoxicity Assessment : A study examining the nephrotoxic potential of related compounds highlighted the importance of structural modifications on biological activity. It was found that compounds with similar structures exhibited varying degrees of cytotoxicity, suggesting that 1-Amino-2-(4-chlorophenyl)butan-2-ol may also have specific toxicological profiles depending on dosage and exposure conditions .
  • In Vitro Studies : In vitro experiments demonstrated that the compound could induce cytotoxic effects in mammalian cell lines at certain concentrations. The cytotoxicity was linked to oxidative stress mechanisms, emphasizing the need for further investigation into its safety profile .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure DescriptionUnique Features
4-(4-Chlorophenyl)butan-2-oneKetone form of the compoundLacks amino group; used as an intermediate
1-Amino-2-(4-chlorophenyl)butan-2-olHydrochloride salt formContains both amino and hydroxyl groups; versatile in drug synthesis
4-(4-Chlorophenyl)butanoic acidOxidized derivativeCarboxylic acid functionality; useful in organic synthesis
4-(4-Chlorophenyl)butan-2-amineAmine derivativeLacks hydroxyl group; applicable in different biological contexts

This table illustrates how the presence of functional groups influences the biological activity and potential applications of these compounds.

Properties

IUPAC Name

1-amino-2-(4-chlorophenyl)butan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO.ClH/c1-2-10(13,7-12)8-3-5-9(11)6-4-8;/h3-6,13H,2,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXNXKZQAHQOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)(C1=CC=C(C=C1)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.